N'-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide
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Overview
Description
N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Benzothiazol-2-yl)-4-aminobenzohydrazide
- N’-(1,3-Benzothiazol-2-yl)-4-chlorobenzohydrazide
- N’-(1,3-Benzothiazol-2-yl)-4-methylbenzohydrazide
Uniqueness
N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, the nitro group contributes to the compound’s biological activity, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H10N4O3S |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C14H10N4O3S/c19-13(9-5-7-10(8-6-9)18(20)21)16-17-14-15-11-3-1-2-4-12(11)22-14/h1-8H,(H,15,17)(H,16,19) |
InChI Key |
DGGHMQCRILGVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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